4-nitro-3-phenoxypyridine N-oxide
Description
4-Nitro-3-phenoxypyridine N-oxide (CAS 13959-53-0) is a heteroaromatic compound with the molecular formula C₁₁H₈N₂O₄ and a molecular weight of 232.19 g/mol . Its structure features a pyridine ring substituted with a nitro group at the 4-position, a phenoxy group at the 3-position, and an N-oxide functional group. This compound is primarily utilized as a specialty chemical in organic synthesis and is available on demand for research purposes .
Properties
IUPAC Name |
4-nitro-1-oxido-3-phenoxypyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-12-7-6-10(13(15)16)11(8-12)17-9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHQWKIIRKNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-3-phenoxypyridine N-oxide typically involves the nitration of 3-phenoxypyridine followed by oxidation to introduce the N-oxide group. The nitration reaction is usually carried out using nitric acid in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to avoid over-nitration. The subsequent oxidation step can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods: In an industrial setting, the production of 4-nitro-3-phenoxypyridine N-oxide may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-phenoxypyridine N-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents like iron powder or hydrogen gas can be employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by strong nucleophiles and appropriate reaction conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Production of 4-aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
NPPO serves as a versatile building block in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles. It can undergo various chemical transformations due to the presence of both nitro and N-oxide functional groups.
Key Reactions:
- Nucleophilic Substitution: NPPO can participate in nucleophilic substitution reactions, enabling the synthesis of more complex molecules. For instance, it has been utilized in reactions with Grignard reagents to form substituted pyridines and related compounds .
- Reduction Reactions: The nitro group in NPPO can be reduced to an amino group, facilitating the synthesis of amine derivatives. This transformation is significant for developing pharmaceutical intermediates .
Medicinal Chemistry
In medicinal chemistry, NPPO has shown potential as an intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their pharmacological properties.
Case Studies:
- Antimicrobial Activity: Compounds derived from NPPO have exhibited antimicrobial properties. Research indicates that certain derivatives demonstrate significant activity against various bacterial strains, making them candidates for antibiotic development .
- Anticancer Properties: Some studies have suggested that NPPO derivatives may possess anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells .
Material Science
NPPO and its derivatives are also being investigated for their applications in material science, particularly in the development of organic electronic materials.
Applications:
- Organic Light Emitting Diodes (OLEDs): The incorporation of NPPO into polymer matrices has been studied for enhancing the performance of OLEDs. The compound's electronic properties contribute to improved light emission efficiency .
- Sensors: NPPO-based materials have potential use in sensor technology due to their ability to interact with various analytes, facilitating the development of sensitive detection systems .
Table 1: Summary of Chemical Transformations Involving NPPO
Mechanism of Action
The mechanism by which 4-nitro-3-phenoxypyridine N-oxide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can further react with biological molecules. The N-oxide group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine N-Oxides
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-nitro-3-phenoxypyridine N-oxide and its analogues:
Key Observations:
Substituent Effects: The phenoxy group in 4-nitro-3-phenoxypyridine N-oxide contributes to steric bulk and aromaticity, distinguishing it from methyl- or halogen-substituted analogues . Halogenated derivatives (e.g., 2-chloro-3-fluoro and 3-chloro variants) exhibit enhanced electrophilicity and stability, making them reactive intermediates in cross-coupling reactions .
Both compounds operated at ~62.7% efficiency in basic electrolytes, suggesting similar redox behavior .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-nitro-3-phenoxypyridine N-oxide, and how can purity be validated?
- Methodology :
- Synthesis : Use nitration of 3-phenoxypyridine N-oxide under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Monitor reaction progress via TLC or HPLC.
- Purification : Recrystallize from ethanol/water mixtures or employ column chromatography with silica gel and ethyl acetate/hexane gradients.
- Characterization : Validate purity via melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally related N-oxides (e.g., 4-nitro-2-picoline N-oxide ).
Q. How should researchers mitigate risks during handling of 4-nitro-3-phenoxypyridine N-oxide given limited toxicity data?
- Safety Protocol :
- Exposure Control : Use fume hoods, wear nitrile gloves, and safety goggles. Avoid inhalation of dust (use N95 respirators if ventilation is inadequate) .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
- Disposal : Partner with licensed waste management services for incineration or chemical degradation .
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of pyridine N-oxides?
- Analytical Workflow :
- UV-Vis Spectroscopy : Identify π→π* and n→π* transitions in the 250–400 nm range.
- IR Spectroscopy : Detect N-O stretching vibrations (~1250–1350 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ for asymmetric stretch).
- X-ray Crystallography : Resolve nitro and N-oxide group orientations in the crystal lattice (e.g., as demonstrated for 4-nitro-3-picoline N-oxide analogs ).
Advanced Research Questions
Q. How can computational models resolve contradictions in mutagenicity predictions for aromatic N-oxides?
- Structure-Activity Relationship (SAR) Analysis :
- Data Collection : Curate mutagenicity data from public databases (e.g., Leadscope) and proprietary pharmaceutical libraries.
- Substructure Fingerprinting : Apply SAR fingerprinting to identify mutagenic subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) and exclude non-mutagenic analogs .
- Validation : Use Ames test data to confirm predictions. For 4-nitro-3-phenoxypyridine N-oxide, prioritize testing due to structural similarity to flagged subclasses .
Q. What experimental designs are recommended to assess the ecological impact of 4-nitro-3-phenoxypyridine N-oxide?
- Ecotoxicology Workflow :
- Persistence Testing : Conduct OECD 301 biodegradation assays to measure half-life in soil/water.
- Bioaccumulation : Use logP calculations (e.g., via EPI Suite) and in vitro assays with fish hepatocytes to estimate BCF (bioconcentration factor).
- Mobility : Perform soil column experiments to analyze leaching potential, referencing nitroaromatic mobility data .
Q. How do electronic effects of the nitro and phenoxy substituents influence reactivity in catalytic applications?
- Mechanistic Study :
- Electrochemical Analysis : Use cyclic voltammetry to measure reduction potentials of the nitro group in aprotic solvents (e.g., DMF).
- Catalytic Screening : Test as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Compare activity with 4-nitro-2-phenoxypyridine N-oxide to isolate substituent effects .
Q. What strategies can reconcile discrepancies in synthetic yields across pyridine N-oxide derivatives?
- Optimization Framework :
- DoE (Design of Experiments) : Vary nitration temperature, acid concentration, and reaction time to identify critical parameters.
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., di-nitrated byproducts) and adjust stoichiometry accordingly.
- Scale-Up : Implement flow chemistry for improved heat dissipation and reproducibility .
Methodological Notes
- Data Gaps : Ecological and chronic toxicity data are absent for this compound; prioritize OECD-compliant testing .
- Structural Alerts : The aromatic N-oxide motif requires mutagenicity assessment via both in silico (e.g., DEREK Nexus) and in vitro (Ames test) methods .
- Benchmarking : Compare properties with structurally related compounds (e.g., 4-nitro-2-picoline N-oxide: MW 154.12, CAS 1074-98-2 ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
